Ethyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)propanoate belongs to the 1,2,4-oxadiazole family, a class of five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom in the ring structure []. This particular compound likely serves as an intermediate or precursor in the synthesis of more complex molecules with potential biological activity, although the provided articles do not elaborate on its specific role in scientific research.
Ethyl 3-(3-methyl-1,2,4-oxadiazol-5-YL)propanoate is a complex organic compound characterized by its unique combination of heterocyclic structures. It features a 1,2,4-oxadiazole ring and an ester functional group, making it a significant building block in organic synthesis. The compound is primarily utilized in the development of new heterocyclic compounds and has potential applications in medicinal chemistry due to its derivatives being investigated for therapeutic properties, including anti-inflammatory and antimicrobial activities.
Ethyl 3-(3-methyl-1,2,4-oxadiazol-5-YL)propanoate belongs to the class of organic compounds known as esters. It is specifically categorized under oxadiazole derivatives, which are known for their diverse biological activities and potential in pharmaceutical applications.
The synthesis of Ethyl 3-(3-methyl-1,2,4-oxadiazol-5-YL)propanoate typically involves multi-step reactions starting from readily available precursors. A common method includes the cyclization of amidoximes with carboxylic acids or their derivatives to form the oxadiazole ring. This reaction can be performed under mild conditions to achieve high yields .
Ethyl 3-(3-methyl-1,2,4-oxadiazol-5-YL)propanoate has a distinct molecular structure characterized by:
The molecular structure includes functional groups such as:
Ethyl 3-(3-methyl-1,2,4-oxadiazol-5-YL)propanoate can undergo various chemical transformations:
Common reagents involved in these reactions include:
The mechanism of action for Ethyl 3-(3-methyl-1,2,4-oxadiazol-5-YL)propanoate primarily revolves around its interaction with biological targets. The oxadiazole moiety is known for its ability to engage in hydrogen bonding and π-stacking interactions with biomolecules, which can lead to modulation of biological pathways.
The compound's derivatives have shown potential in inhibiting specific enzymes or receptors involved in inflammatory responses or microbial growth. This suggests that the mechanism may involve competitive inhibition or allosteric modulation at these targets .
Ethyl 3-(3-methyl-1,2,4-oxadiazol-5-YL)propanoate is generally characterized by:
Key chemical properties include:
Relevant data from spectroscopic analyses (NMR, IR) provide insights into the functional groups present and confirm the structure of the compound .
Ethyl 3-(3-methyl-1,2,4-oxadiazol-5-YL)propanoate has several scientific uses:
The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms, distinguished by its remarkable metabolic stability and tunable physicochemical properties. This scaffold exhibits bioisosteric equivalence with ester and amide functionalities, serving as a hydrolytically resistant replacement that maintains hydrogen-bonding capabilities critical for target engagement [1] [6]. Its dipole moment (~3.9 D) enables optimal interactions with biological macromolecules, while the aromatic character confers exceptional thermal and oxidative stability under physiological conditions [2] [3]. The C3 and C5 positions allow versatile substitutions, enabling precise modulation of steric, electronic, and lipophilic parameters essential for drug-likeness.
Table 1: Key Physicochemical Properties of 1,2,4-Oxadiazole Isomers
Isomer | Dipole Moment (D) | Metabolic Stability | Bioisosteric Utility | |
---|---|---|---|---|
1,2,4-Oxadiazole | 3.9 | High | Ester/amide replacement | |
1,3,4-Oxadiazole | 4.3 | Moderate | Carboxylate replacement | |
1,2,5-Oxadiazole | 2.1 | Low | Limited applications | |
1,2,3-Oxadiazole | Unstable | Very low | Not applicable | [3] [6] |
The journey of 1,2,4-oxadiazoles began with Tiemann and Krüger's synthesis in 1884, initially classified as "azoximes" [1] [3]. Significant medicinal interest emerged in the 1940s with the discovery of Oxolamine, launched as a cough suppressant in the 1960s—the first therapeutic agent featuring this heterocycle [1] [4]. The 1980-2020 period witnessed exponential growth, with over 200 patents filed for 1,2,4-oxadiazole derivatives targeting diverse pathologies. Key milestones include:
Table 2: Evolution of 1,2,4-Oxadiazole-Based Therapeutics
Era | Key Developments | Therapeutic Area | |
---|---|---|---|
1960s | Oxolamine | Antitussive | |
1980s | Butalamine (vasodilator) | Cardiovascular | |
1990s | Fasiplon (nonbenzodiazepine anxiolytic) | CNS disorders | |
2000s | Pleconaril (antiviral), Ataluren (orphan drug) | Infectious diseases/Genetic disorders | |
2010-2024 | Dual FXR/PXR modulators (e.g., compound 11), Multi-target anti-Alzheimer agents (e.g., compound 2b) | Metabolic/CNS disorders | [1] [3] [7] |
Ester conjugation represents a strategic approach to optimize the ADME properties of 1,2,4-oxadiazole derivatives. The ethyl propanoate moiety in Ethyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)propanoate exemplifies this design principle, conferring three critical advantages:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1